1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine

Beschreibung

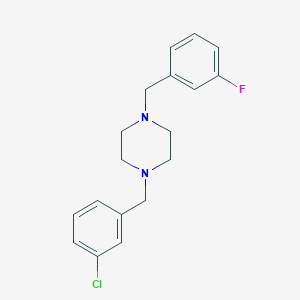

1-(3-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic piperazine derivative characterized by a central six-membered piperazine ring substituted at the 1- and 4-positions with 3-chlorobenzyl and 3-fluorobenzyl groups, respectively. This dual halogenated aromatic substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating neurotransmitter systems (e.g., dopamine, serotonin) and enzyme targets . The compound’s structural complexity and halogen placement make it a candidate for investigating structure-activity relationships (SAR) in drug discovery.

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMGOTYWIFEBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-fluorobenzyl chloride. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Formation of the corresponding benzyl alcohol derivatives.

Substitution: Formation of various substituted benzyl derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine. Research indicates that compounds with piperazine moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Organisms | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 125 - 250 |

| Other Piperazine Derivatives | Micrococcus spp., Bacillus spp., Candida spp. | 0.49 - 62.5 |

The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as effective antimicrobial agents, particularly against resistant strains of bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Designer Drugs

Piperazines, including derivatives like this compound, have been implicated in the designer drug market. These substances are often marketed under various names and can mimic the effects of traditional psychoactive drugs.

Table 2: Commonly Reported Piperazines in Designer Drug Contexts

| Compound | Common Names | Typical Dosage (mg) |

|---|---|---|

| 1-(3-chlorobenzyl)piperazine | "Exotic", "Rapture" | 50 - 250 |

| TFMPP | "Frenzy", "Jump" | 5 - 100 |

Research indicates that these compounds can affect neurotransmitter systems, leading to alterations in mood and perception . The use of such substances raises concerns regarding safety and long-term health effects, necessitating further investigation into their pharmacological profiles.

Analytical Methods for Detection

The detection and analysis of piperazine derivatives in biological samples are critical for understanding their pharmacokinetics and potential abuse. Various analytical techniques have been developed to identify these compounds effectively.

Table 3: Analytical Techniques for Piperazine Detection

| Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of piperazines in seized materials |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in biological fluids |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation |

These methods enable researchers to trace the presence of piperazine derivatives in drug users' samples, aiding in the ongoing battle against substance abuse .

Case Study: Antimicrobial Efficacy

A study published in MDPI examined a series of Mannich bases derived from piperazines, including the compound . The results demonstrated significant antimicrobial activity against a range of pathogens, establishing a foundation for future drug development .

Case Study: Psychoactive Effects

Research conducted on the psychoactive properties of piperazines revealed that compounds like this compound can induce effects similar to those of traditional stimulants, warranting further exploration into their safety profiles and potential therapeutic uses .

Wirkmechanismus

The mechanism of action of 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine with structurally analogous piperazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Type and Position

Halogenated Analogues

| Compound Name | Substituents | Key Differences | Biological Implications | Reference |

|---|---|---|---|---|

| 1-(3-Chlorobenzyl)-4-(3-methoxybenzyl)piperazine | 3-Cl, 3-OCH₃ | Methoxy (electron-donating) vs. F (electron-withdrawing) | Reduced receptor binding affinity due to OCH₃’s bulkiness | |

| 1-(3-Bromobenzyl)-4-(cyclohexenyl)piperazine | 3-Br, cyclohexenyl | Br (larger halogen) vs. Cl; aliphatic vs. aromatic substitution | Enhanced lipophilicity but lower metabolic stability | |

| 1-(4-Chlorophenyl)piperazine | 4-Cl | Para vs. meta Cl substitution | Altered dopamine transporter inhibition |

Dual Aromatic Substitutions

| Compound Name | Substituents | SAR Highlights |

|---|---|---|

| 1-(3-Chlorobenzoyl)-4-(4-ethoxyphenyl)piperazine | 3-Cl-benzoyl, 4-OCH₂CH₃ | Ethoxy group improves solubility but reduces CNS penetration |

| 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine | 2-Cl, 3-Cl-propyl | Aliphatic Cl chain increases cytotoxicity but introduces toxicity risks |

Key Insight : Meta-substituted benzyl groups (3-Cl, 3-F) optimize steric compatibility with hydrophobic receptor pockets compared to para or ortho positions .

Neurotransmitter Receptor Affinity

- 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine : Sulfonyl group enhances serotonin receptor (5-HT₁A) binding but reduces dopamine affinity .

- 1-(2-Fluorobenzyl)piperazine triazoles : Fluorine at the 2-position shows potent 5-HT₂A antagonism, suggesting positional sensitivity .

- Target Compound : Dual halogenation (3-Cl, 3-F) may synergistically enhance dual serotonin/dopamine receptor modulation, though empirical data are pending .

Anticancer Activity

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Exhibit IC₅₀ values of 2–10 µM against liver (HUH7) and breast (MCF7) cancer lines .

- This compound : Predicted to show improved cytotoxicity due to fluorine’s metabolic stability and Cl’s apoptotic induction .

Physicochemical Properties

| Property | 1-(3-Cl,3-F-Benzyl)Piperazine | 1-(3-Cl,3-OCH₃-Benzyl)Piperazine | 1-(4-Br-Benzyl)Piperazine |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 3.2 | 4.1 |

| Solubility (µg/mL) | 12 | 45 | 8 |

| Metabolic Stability | High (F-resistance to oxidation) | Moderate (OCH₃ susceptible to demethylation) | Low (Br-mediated CYP450 inhibition) |

Key Insight : Fluorine substitution balances lipophilicity and solubility, making the target compound more drug-like than brominated or methoxylated analogues .

Biologische Aktivität

1-(3-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring with chlorine and fluorine substituents, enhancing its interaction capabilities with biological targets. The synthesis typically involves multiple steps allowing for the introduction of various substituents, which can optimize its pharmacological properties.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis.

- IC50 Value : The compound exhibits an IC50 value of 0.18 μM , indicating strong inhibitory potential against tyrosinase from Agaricus bisporus . This suggests possible applications in skin whitening formulations or treatments targeting hyperpigmentation.

Dopamine Transporter Interaction

The compound has also been investigated for its affinity towards the dopamine transporter (DAT), making it a candidate for addressing cocaine addiction.

- Binding Affinity : The (+)-enantiomer displays higher binding affinity compared to the (-)-enantiomer, indicating stereospecific interactions that could be leveraged in developing selective DAT ligands .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| 1-Benzylpiperazine | C11H15N2 | Basic structure with no halogen substitutions |

| 1-(3-Chlorophenyl)piperazine | C10H12ClN2 | Contains only chlorine substitution |

| 1-(4-Fluorophenyl)piperazine | C10H12FN2 | Contains only fluorine substitution |

| 1-(3-Trifluoromethylphenyl)piperazine | C11H12F3N2 | Contains trifluoromethyl group |

| 1-(4-Methylphenyl)piperazine | C11H16N2 | Contains a methyl group instead of halogens |

The combination of both chlorine and fluorine in this compound potentially enhances its pharmacological profile compared to other piperazines .

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Cancer Cell Lines : In vitro studies have shown that piperazine derivatives exhibit moderate to significant efficacy against human breast cancer cells. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutics, indicating potential for further development in oncology .

- Cholinesterase Inhibition : While not directly tested on this specific compound, related piperazine derivatives have shown promise as cholinesterase inhibitors, which are crucial in treating Alzheimer’s disease. This suggests that modifications to the piperazine structure could yield compounds with dual functionalities .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-chlorobenzyl)-4-(3-fluorobenzyl)piperazine to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution of benzyl halides with piperazine .

- Stepwise Alkylation : Sequential addition of 3-chlorobenzyl and 3-fluorobenzyl halides to piperazine, monitored via TLC (e.g., hexane:ethyl acetate = 2:1) .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane = 1:8) to isolate the product from byproducts .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for benzyl protons, ¹³C NMR for piperazine carbons) .

- LC-MS : Validate molecular weight (e.g., expected m/z ~348 for C₁₉H₂₀ClF₂N₂) .

- X-ray Crystallography : Resolve 3D conformation, particularly piperazine ring puckering and benzyl group orientation .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer: Initial screening should focus on:

- In vitro Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperazines) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Solubility/Stability : HPLC-based kinetic solubility studies in PBS or simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?

Methodological Answer: SAR strategies include:

- Substituent Variation : Compare analogs with substituents at the 3-Cl and 3-F positions (e.g., electron-withdrawing groups enhance receptor binding ).

- Piperazine Conformation : Use computational docking (e.g., AutoDock Vina) to assess how ring puckering affects target engagement .

- Bioisosteric Replacement : Replace benzyl groups with pyridinyl or sulfonyl moieties to improve metabolic stability .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Resolve discrepancies via:

- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and positive controls (e.g., haloperidol for dopamine receptors) .

- Purity Validation : Re-test compounds after HPLC purification (>95% purity) to exclude impurities affecting results .

- Orthogonal Assays : Confirm activity with SPR (surface plasmon resonance) if radioligand assays are inconsistent .

Q. What strategies mitigate toxicity risks during preclinical development?

Methodological Answer: Toxicity mitigation involves:

- In vitro Hepatotoxicity Screening : CYP450 inhibition assays (e.g., CYP3A4/2D6) .

- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .

- Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., nitroso derivatives from piperazine oxidation) .

Q. How can computational modeling predict off-target interactions?

Methodological Answer: Use:

- Molecular Dynamics Simulations : Simulate binding to off-target kinases (e.g., EGFR, JAK2) .

- Pharmacophore Mapping : Compare the compound’s pharmacophore to known toxicophores (e.g., PAINS filters) .

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity .

Q. What experimental designs validate in vivo efficacy while minimizing animal use?

Methodological Answer: Optimize via:

- Dose Escalation Studies : Use PK/PD modeling to estimate effective doses before in vivo trials .

- Orthotopic Models : For CNS targets, use intracerebral microdialysis to measure neurotransmitter modulation .

- 3R Principles : Replace animal models with zebrafish embryos for acute toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.